molecular formula C21H34O2 B060590 8,10-Heneicosadiynoic acid CAS No. 174063-95-7

8,10-Heneicosadiynoic acid

Cat. No.: B060590
CAS No.: 174063-95-7
M. Wt: 318.5 g/mol
InChI Key: IQQJOZKPAQNXRX-UHFFFAOYSA-N
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Description

8,10-Heneicosadiynoic acid is a unique, long-chain fatty acid featuring a diyne moiety within its aliphatic chain, making it a valuable chemical tool for advanced materials science and lipidomics research. Its primary research value lies in its ability to undergo topochemical polymerization upon exposure to UV light or heat, leading to the formation of a highly ordered, conjugated polydiacetylene network. This property is exploited in the development of novel biosensors, chromatic lipid membranes, and smart materials that undergo visible color transitions in response to environmental stimuli such as temperature, pH, or ligand-receptor binding. Researchers utilize this compound to fabricate model lipid bilayers and vesicles that mimic biological membranes, providing insights into membrane biophysics, permeability, and the structural effects of incorporated lipids. Furthermore, its incorporation into copolymer systems allows for the creation of functionalized nanomaterials with tailored electronic and optical properties. This compound is provided as a high-purity solid for research applications only, strictly for use in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

henicosa-8,10-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-10,15-20H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQJOZKPAQNXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC#CC#CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374708
Record name 8,10-Heneicosadiynoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174063-95-7
Record name 8,10-Heneicosadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174063-95-7
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Synthetic Methodologies for 8,10 Heneicosadiynoic Acid

Established Organic Synthesis Routes

The creation of the unique 21-carbon backbone of 8,10-heneicosadiynoic acid, which features a conjugated diacetylene unit, relies on established principles of organic chemistry, particularly carbon-carbon bond formation.

Condensation Reactions and Alkynyl Coupling Strategies

The synthesis of long-chain diynoic acids frequently employs condensation and coupling reactions to assemble the carbon skeleton. One prominent method is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne, typically in the presence of a copper(I) salt and an amine base. This strategy is effective for creating the conjugated diyne system found in 8,10-diynoic acids. purdue.edu Another powerful technique is the Glaser coupling, an oxidative homo-coupling of terminal alkynes catalyzed by a copper salt, which is a foundational method for synthesizing symmetric 1,3-diynes. researchgate.netresearchgate.net

Furthermore, condensation reactions between the lithium salt of a diyne and a bromo-acid can be utilized. For instance, a similar long-chain diynoic acid, 12,20-heneicosadiynoic acid, is prepared by condensing deca-1,9-diyne with 11-bromoundecanoic acid in the presence of lithamide in liquid ammonia (B1221849). rsc.org This general approach, where an ω-bromo-acid is coupled with a diacetylene, demonstrates a versatile pathway to long-chain alkadiynoic acids. rsc.org

Table 1: Overview of Alkynyl Coupling Strategies

Coupling ReactionReactantsTypical Catalyst/ReagentsDescription
Cadiot-ChodkiewiczTerminal Alkyne + 1-HaloalkyneCopper(I) salt (e.g., CuI), Amine BaseA cross-coupling reaction to form an unsymmetrical conjugated diyne. purdue.edu
Glaser CouplingTerminal Alkyne + Terminal AlkyneCopper salt (e.g., CuCl), Oxidant (O2), Base (e.g., TMEDA)An oxidative homo-coupling reaction to form a symmetrical conjugated diyne. researchgate.net
CondensationDilithio-derivative of a diyne + ω-Bromo-acidLithamide in Liquid AmmoniaA direct method for synthesizing long-chain diynoic acids by joining two large fragments. rsc.org

Carboxylation of Terminal Alkynes for Targeted Synthesis

A crucial step in the synthesis of this compound is the introduction of the terminal carboxylic acid group. A direct and atom-economical method for this is the carboxylation of a terminal alkyne using carbon dioxide (CO₂) as a C1 feedstock. rsc.org This transformation can be achieved through various protocols.

One common laboratory method involves the treatment of a terminal alkyne with a strong base, such as n-butyllithium, to form a lithium acetylide. nih.gov This intermediate then reacts with CO₂ to yield the corresponding alkynoic acid after an acidic workup. nih.gov More recent developments have focused on catalytic systems that operate under milder conditions. For example, cesium carbonate (Cs₂CO₃) has been shown to effectively mediate the direct carboxylation of terminal alkynes with CO₂ in the absence of a transition metal catalyst. rsc.org Other catalytic systems utilizing silver (AgI) or gold (Au) have also been developed to facilitate this C-H bond functionalization, offering good to excellent yields across a range of substrates. organic-chemistry.orgresearchgate.net

Table 2: Methods for Carboxylation of Terminal Alkynes

MethodKey ReagentsConditionsKey Feature
Organolithiumn-Butyllithium, CO₂Low temperature (-23°C to 0°C)A well-established, high-yield stoichiometric method. nih.gov
Base-MediatedCs₂CO₃, CO₂Ambient conditionsA simple, transition-metal-free catalytic protocol. rsc.org
Silver-CatalyzedAgI, CO₂Ligand-free conditionsProvides a convenient route to a wide range of propiolic acids. organic-chemistry.org
Gold-CatalyzedAu₂₅ Nanoclusters, CO₂Mild conditions (50°C)High turnover numbers reported for certain substrates. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing yield, minimizing waste, and ensuring the economic viability of the synthesis. nih.gov For the synthesis of diynoic acids, key parameters include the choice of solvent, catalyst, temperature, and reaction time. The yield of a reaction has a significant impact on mass-based green chemistry metrics. nih.gov For instance, in coupling reactions, the choice of the copper catalyst and the amine base can dramatically affect reaction rates and the formation of side products. Similarly, in carboxylation reactions, controlling the temperature is crucial; reactions are often initiated at low temperatures to manage the exothermicity of the lithiation step before warming to allow for efficient carboxylation. nih.gov The development of spreadsheet-based tools allows for the systematic analysis of reaction variables to identify the most efficient and greenest conditions before extensive experimentation. nih.gov

Chemical Derivatization for Enhanced Functionality

The carboxylic acid headgroup and the hydrocarbon tail of this compound can be chemically modified to create derivatives with enhanced or specific functionalities, such as improved solubility or the ability to form ordered materials.

Synthesis of Organosilane and Other Functionalized Derivatives

Organosilane derivatives of diacetylenic acids are valuable precursors for creating organic-inorganic hybrid materials through sol-gel processes. fudan.edu.cnresearchgate.net For example, this compound has been successfully converted into a diacetylenic silane (B1218182). fudan.edu.cn This was achieved by reacting the carboxylic acid group with γ-isocyanatopropyltriethoxysilane in tetrahydrofuran (B95107) (THF). fudan.edu.cn The resulting organosilane contains a hydrolyzable triethoxysilane (B36694) group, which can undergo hydrolysis and condensation to form a silica (B1680970) network, and a polymerizable diacetylene moiety, which can be cross-linked upon UV irradiation to form a polydiacetylene (PDA) structure. fudan.edu.cn This approach allows for the creation of highly ordered PDA/silica nanocomposites with tunable properties. fudan.edu.cn

Strategies for Water-Soluble Conjugates

The long alkyl chain of this compound makes it inherently insoluble in water. To enable its use in aqueous environments for applications like biosensing, strategies are employed to increase its hydrophilicity. researchgate.net One approach is to form conjugates with polar molecules. While not specifically documented for this compound, general methods for similar long-chain fatty acids include esterification or amidation of the carboxylic acid headgroup with polar moieties. wur.nlmdpi.com For example, diynoic acids can be coupled with molecules like 4-aminophenyl boronic acid to create functionalized surfactants for vesicle formation. nih.gov Another strategy involves incorporating the diynoic acid into larger assemblies, such as vesicles or liposomes, often in combination with more hydrophilic molecules like phospholipids (B1166683) (e.g., dimyristoyl phosphatidylcholine), to create stable dispersions in water. academie-sciences.fr These assemblies can then present the diacetylene units for polymerization and sensing applications in an aqueous phase. academie-sciences.fr

Self Assembly and Supramolecular Engineering of 8,10 Heneicosadiynoic Acid

Formation of Ordered Monolayers and Multilayers

The amphiphilic nature of 8,10-heneicosadiynoic acid drives its self-assembly into ordered, two-dimensional arrays at interfaces. These monolayers can be transferred to solid substrates to create well-defined multilayer structures.

The Langmuir-Schaefer (LS) method is a key technique for fabricating ordered monolayers and multilayers of diynoic acids like HCDA. purdue.edu This process involves spreading a solution of the amphiphile, such as HCDA dissolved in a volatile solvent like chloroform, onto the surface of an aqueous subphase in a Langmuir trough. purdue.edunih.gov As the solvent evaporates, the molecules organize into a monolayer at the air-water interface. The film is then compressed by movable barriers to a desired surface pressure, achieving a condensed, ordered state. biolinscientific.com

For transfer, a solid substrate is horizontally touched to the compressed monolayer, depositing a single, ordered layer onto the substrate. biolinscientific.com By repeating this process, well-organized multilayers can be constructed. biolinscientific.com This technique offers precise control over the thickness and molecular organization of the resulting film, which is crucial for subsequent applications, such as topochemical polymerization. fudan.edu.cnmdpi.com

The self-assembly of HCDA is governed by a delicate balance of intermolecular forces, where the behavior of the carboxylic acid headgroup and the conformation of the alkyl chain play critical roles.

The carboxylic acid headgroup can be ionized to a carboxylate depending on the pH of the aqueous subphase. purdue.edu This ionization increases the hydrophilicity and can influence the packing and stability of the monolayer. purdue.edu Headgroup dynamics, or the degree of motion and interaction between headgroups, are crucial. For instance, the formation of complexes between carboxylate headgroups and divalent cations can reduce headgroup motion, affecting the properties of the assembled layer. purdue.edu

Supramolecular Architectures: Vesicles, Films, and Nanocomposites

Beyond simple monolayers, this compound is a versatile component for creating more complex supramolecular structures, including vesicles, specialized films, and advanced nanocomposites through co-assembly with other chemical species.

Vesicles are microscopic, spherical sacs composed of a lipid bilayer, and they can be formed from diacetylenic acids like HCDA. Two common methods for their preparation are thin film hydration and solvent injection. rsc.org

The thin film hydration method involves dissolving the diacetylenic acid in an organic solvent, which is then evaporated to leave a thin film of the lipid on the inner surface of a flask. nih.govmdpi.com An aqueous buffer is then added, and the flask is agitated. nih.gov This hydration of the dry lipid film leads to the spontaneous formation of multilamellar vesicles. rsc.orgnih.gov This technique is versatile and allows for the encapsulation of hydrophilic compounds by dissolving them in the rehydration buffer. rsc.org

The solvent injection method offers an alternative for producing vesicles. rsc.orgresearchgate.net In this process, the diacetylene monomer is dissolved in a polar organic solvent (e.g., ethanol) and then slowly injected into a heated aqueous solution under vigorous stirring. rsc.orgmdpi.com The water is typically heated above the monomer's melting temperature to facilitate self-assembly into vesicles as the solvent disperses. mdpi.com However, the stability of vesicles formed via this method is highly dependent on the alkyl chain length. While one study reported the successful use of this compound in a solvent injection method to create a sensor for ammonia (B1221849) researchgate.net, another found that attempts to create vesicles from a similar C21 diacetylene (10,12-heneicosadiynoic acid) were unsuccessful, leading to rapid aggregation after injection. mdpi.comnih.gov This highlights that vesicle formation and stability for shorter-chain diacetylenes can be challenging and may require specific conditions or modifications. mdpi.comnih.gov

The functionality of this compound can be significantly expanded through co-assembly with other molecules or ions to form complex supramolecular architectures.

Metal Cations: HCDA can be co-assembled with metal cations to create functional films. For example, it has been used in combination with cesium (Cs+) ions to form hydrochromic polydiacetylene (PDA) films. researchgate.netgoogle.com In these systems, the hygroscopic cesium ions are incorporated into the self-assembled diacetylene structure, rendering the final polymerized film sensitive to changes in humidity, which induces a blue-to-red color transition. researchgate.net

Other Chemical Species: HCDA has been successfully co-assembled with various organic molecules to create nanocomposites with tailored properties.

PDA/Silica (B1680970) Nanocomposites: HCDA was reacted with γ-isocyanatopropyltriethoxysilane to create a diacetylenic silane (B1218182) precursor. fudan.edu.cn Through a sol-gel process, this precursor self-assembled into ordered nanocomposite thin films which, after polymerization, yielded robust PDA/silica materials with tunable thermochromic properties. fudan.edu.cn

Azobenzene (B91143) Composites: In another example, this compound was co-assembled with 4,4'-azodianiline. acs.org The resulting nanocomposite films could be polymerized, and the photoisomerization of the azobenzene component under UV light was shown to induce a conformational change in the PDA backbone, leading to a blue-to-red color change. acs.org

Chiral Nanotubes: HCDA has also been used in enantioselective polymerization triggered by circularly polarized light from upconverting nanoparticles co-assembled with a chiral gelator. oaepublish.com This demonstrates its utility in creating chiral supramolecular systems.

Polydiacetylene Pda Formation from 8,10 Heneicosadiynoic Acid Monomers

Topochemical Polymerization Mechanisms

Topochemical polymerization is a solid-state reaction where the crystal lattice of the monomer dictates the chemical and structural outcome of the polymer. wikipedia.org This method is distinct from conventional solution or melt polymerization as the reactant molecules are pre-organized in a crystalline array, and their reactivity is governed by their proximity and orientation within this lattice. wikipedia.org For diacetylenes like 8,10-heneicosadiynoic acid, this process involves a 1,4-addition reaction across the conjugated diacetylene rods of neighboring monomers. wikipedia.org The reaction proceeds with minimal atomic or molecular movement, thereby preserving the crystalline order in the resulting polymer. wikipedia.org This method is advantageous for producing polymers with high crystallinity and stereoregularity. wikipedia.org

Ultraviolet (UV) irradiation is a common external stimulus used to initiate the topochemical polymerization of diacetylene monomers, including this compound. fudan.edu.cnacademie-sciences.frresearchgate.net The process begins when the assembled monomers are exposed to UV light, typically at a wavelength of 254 nm. academie-sciences.frresearchgate.net This energy input triggers the cleavage of the diacetylene triple bonds, creating reactive radical species. researchgate.netresearchgate.net These radicals then propagate through the ordered monomer lattice, attacking the adjacent diacetylene unit to form a covalent bond and extend the polymer chain. researchgate.net This chain reaction results in the formation of the characteristic alternating double and triple bond (ene-yne) structure of the polydiacetylene backbone. academie-sciences.fr The polymerization is often visually apparent, as the initially colorless monomer assembly transforms into a deep blue or purple colored PDA material due to the creation of the extended π-conjugated system. fudan.edu.cn In some cases, γ-irradiation can be used as an alternative to UV light, as its shorter wavelength may trigger the reaction more rapidly. wikipedia.org

The success of topochemical polymerization is critically dependent on the geometric arrangement of the monomers in the solid state, as defined by Schmidt's criteria. For a 1,4-addition reaction to occur, the repeating distance of the monomer units along the stacking axis should be approximately 4.9 Å, and the angle of the diacetylene rod with respect to this axis should be around 45°. This specific alignment ensures that the reactive carbon atoms of adjacent monomers are positioned correctly for bonding.

The molecular structure of the monomer itself, such as the length of the alkyl chain in this compound, plays a crucial role in determining this packing. For instance, when diacetylenic silanes are synthesized, those derived from shorter chain diynoic acids like this compound (23 total carbons) tend to favor the formation of a cubic mesophase. fudan.edu.cn In contrast, monomers with longer alkyl chains, such as 10,12-pentacosadiynoic acid (28 total carbons), are more inclined to self-organize into a lamellar mesostructure. fudan.edu.cn This demonstrates that subtle changes in the monomer architecture directly influence the lattice parameters and the resulting supramolecular assembly, which in turn governs the polymerization process and the final properties of the PDA material.

Structural and Spectroscopic Characterization of PDA Backbone Evolution

The polymerization of this compound into PDA is accompanied by distinct spectroscopic changes that signal the evolution of the polymer's conjugated backbone. The most prominent of these is a dramatic color change, as the material transitions from colorless to a deep blue. This blue phase is characterized by a strong absorption peak in the visible spectrum, typically around 630-640 nm. researchgate.net This absorption is attributed to the π-to-π* electronic transition within the long, highly ordered, and planar conjugated backbone of the PDA. academie-sciences.fr

Upon exposure to external stimuli such as heat or changes in the chemical environment, the blue PDA can undergo a further transformation to a red phase. This blue-to-red chromatic shift is marked by the appearance of a new absorption peak at a shorter wavelength, generally around 550 nm. researchgate.net This spectral shift indicates a decrease in the effective conjugation length of the PDA backbone. u-tokyo.ac.jp It is hypothesized that this is caused by thermally induced motions and disorder in the pendant alkyl side chains, which impart torsional strain on the polymer backbone, disrupting its planarity and localizing the π-electron system into shorter conjugated segments. u-tokyo.ac.jp Infrared (IR) spectroscopy studies support this, showing that the alkyl chains in the red PDA phase are more disordered than those in the blue phase. u-tokyo.ac.jp

The colorimetric response (CR) can be quantified using the visible absorbance peaks, providing a metric for the extent of the phase transition. The CR is calculated by the formula: CR = [(PB₀ - PBf) / PB₀] x 100%, where PB = A₆₄₀ₙₘ / (A₆₄₀ₙₘ + A₅₅₀ₙₘ), and PB₀ and PBf represent the percent blue before and after the transition, respectively. researchgate.net

Impact of this compound Chain Length and Diacetylene Position on PDA Properties

The specific molecular structure of the diacetylene monomer, including the total length of its hydrocarbon chain and the position of the diacetylene unit, significantly influences the properties of the resulting polydiacetylene. This compound has a 21-carbon chain with the diacetylene group located at the 8th and 10th carbon positions.

The chromatic properties and stability of the PDA are intrinsically linked to the monomer's structure. A strong correlation has been observed between the melting temperature (Tm) of the diacetylene monomer and the thermochromic blue-to-red transition temperature (TBtoR) of its corresponding polymer. u-tokyo.ac.jp This suggests that the thermal stability of the monomer's organized lipidic structure is a key determinant of the polymer's color stability. The blue-to-red color change is believed to be triggered by the "melting" or increased disorder of the polymer's alkyl side chains, which perturbs the conjugated backbone. u-tokyo.ac.jp

Therefore, the stability of the initial blue PDA phase is dependent on the intermolecular interactions of the pendant side chains that maintain the planarity of the backbone. Monomers like this compound, with their specific chain length and diacetylene position, contribute to a particular packing arrangement and set of van der Waals forces. These factors dictate the energy barrier required to induce the conformational changes that lead to the red phase. Additionally, the stability of the PDA can be enhanced by covalently connecting the side chains to a rigid framework, such as silica (B1680970), which helps to control the molecular alignment and preserve the electronic properties of the polymer. fudan.edu.cn

Table of Monomer and Polymer Thermal Properties

Diacetylene MonomerMonomer Melting Temp (Tm)Polymer Transition Temp (TBtoR)
This compound51-52 °C52 °C
10,12-Tricosadiynoic acid54-56 °C55 °C
10,12-Pentacosadiynoic acid62-63 °C65 °C
Data sourced from Park, I. S., et al. (2016). u-tokyo.ac.jp

Advanced Sensing and Material Science Applications of 8,10 Heneicosadiynoic Acid Derived Polymers

Design and Fabrication of Stimuli-Responsive Chromic Materials

The fabrication of stimuli-responsive materials from 8,10-heneicosadiynoic acid involves its polymerization into supramolecular structures like films, vesicles, or fibers. researchgate.netresearchgate.netmdpi.com These organized assemblies are crucial, as the dense packing of the polymer chains enables efficient π-orbital overlap, which is fundamental to their chromic behavior. nih.gov The introduction of specific functional groups or co-assembly with other molecules can tune the material's response to particular stimuli.

Polymers based on this compound have been engineered to be hydrochromic, meaning they change color upon exposure to water. researchgate.netnih.gov By incorporating hygroscopic elements, such as certain alkali metal ions, into the polymer structure, researchers have created sensors that undergo a brilliant blue-to-red color transition and turn on fluorescence when hydrated. researchgate.netnih.gov These sensors are not only highly responsive, with reaction times of less than 20 microseconds, but are also compatible with fabrication techniques like spin-coating and inkjet printing, facilitating their use in various devices. researchgate.netnih.gov

The hydrochromic transition in polydiacetylenes derived from monomers like this compound is a result of a water-promoted phase transformation. researchgate.net In the initial, anhydrous state, the polymer backbone is planar, allowing for extensive electronic conjugation, which results in the material's characteristic blue color (with a maximum absorption peak around 640 nm). researchgate.netpurdue.edu Upon exposure to water, hygroscopic components within the material absorb moisture. researchgate.netmdpi.com This hydration leads to increased repulsion between the polymer side chains, inducing mechanical stress on the conjugated backbone. researchgate.netmdpi.com

This stress causes a conformational change from a planar to a more twisted, non-planar structure. researchgate.net The twisting of the ene-yne backbone disrupts the π-orbital overlap, leading to a change in the electronic structure and a shift in absorption to a shorter wavelength (around 540-550 nm), which corresponds to the red or purple color. researchgate.netresearchgate.net This transformation is also accompanied by a "turn-on" fluorescence response. researchgate.net Studies using scanning electron microscopy (SEM) have shown a significant morphological change upon hydration, and X-ray diffraction (XRD) spectra confirm the generation of a new crystal structure after water exposure. researchgate.net

The high sensitivity of these hydrochromic polymers to moisture makes them excellent candidates for humidity sensors. researchgate.netnih.gov The colorimetric response of films made from diacetylene monomers, including this compound, can be tuned by combining different monomers and ions, allowing for the creation of sensors that respond to specific humidity levels. researchgate.netnih.gov For instance, the concentration of alkali metals can be adjusted for the material to trigger a color change at relative humidity levels from 5% to 100%. google.com

A particularly novel application is in the field of biometrics and clinical diagnostics: mapping human sweat pores. researchgate.netnih.gov The sensor is sensitive enough that the sub-nanoliter quantities of water secreted from active sweat pores are sufficient to induce an instantaneous blue-to-red color transition. researchgate.netnih.gov This allows for the creation of a precise, high-resolution map of active sweat pores on a fingertip. researchgate.net This technology has potential applications in fingerprint analysis, offering a method to prevent forgery, and in the clinical diagnosis of malfunctioning sweat pores by differentiating between active and inactive pores. nih.govpatentcut.com The hydrochromic film can be observed with a standard camera, but fluorescence microscopy can provide an even more distinct image of the sweat pore distribution. patentcut.com

| Diacetylene Monomer Combinations and Hydrochromic Response | | :--- | :--- | | Monomer/Ion Combination | Observed Colorimetric Response to Humidity | | PCDA-Cs | Strong blue-to-red transition with increasing humidity. researchgate.net | | TCDA-Cs | Moderate blue-to-red transition with increasing humidity. researchgate.net | | HCDA-K | Shows a distinct colorimetric response to humidity. researchgate.netpatentcut.com | | TCDA-K | Stable at relative humidity of 90% or higher for sweat pore mapping. patentcut.com | This table is generated based on findings from multiple studies investigating various polydiacetylene compositions.

Polymers derived from this compound also exhibit thermochromism, changing color in response to temperature variations. u-tokyo.ac.jp The thermochromic blue-to-red transition temperature (TBtoR) for polydiacetylene is closely linked to the melting temperature (Tm) of its constituent lipidic monomers, suggesting the color change is mediated by a solid-to-liquid phase transition of the alkyl side chains. u-tokyo.ac.jp For this compound, the thermochromic transition temperature is reported to be 52 °C. u-tokyo.ac.jp The mechanism is similar to the hydrochromic shift, where increased thermal energy causes motion in the side chains, distorting the conjugated backbone and altering its optical properties. researchgate.net While many PDAs show irreversible thermochromism, reversible systems have been developed by creating nanocomposites, for example by co-assembling the polymer with zinc ions. researchgate.net

These materials are also known to be mechanochromic, where the application of mechanical force, such as pressure, induces the same blue-to-red color change. u-tokyo.ac.jpchromogene-polymere.de The mechanical stress directly provides the energy to induce the planar-to-twisted conformational change in the polymer backbone. u-tokyo.ac.jp

| Transition Temperatures for Diacetylene Monomers | | :--- | :--- | :--- | | Molecule | Melting Temperature (Tm) | Blue-to-Red Transition Temperature (TBtoR) | | This compound | 51-52 °C | 52 °C u-tokyo.ac.jp | | 10,12-Tricosadiynoic acid | 54-56 °C | 55 °C u-tokyo.ac.jp | | 10,12-Pentacosadiynoic acid | 62-63 °C | 65 °C u-tokyo.ac.jp | This table summarizes the correlation between the melting temperature of the monomer and the thermochromic transition temperature of the resulting polymer.

While the primary color change in these systems is often triggered by stimuli like water or heat, light plays a crucial role in their initial fabrication and can also be part of photoresponsive systems. The formation of the blue-colored polydiacetylene itself is a photo-induced process, where a self-assembled film of the this compound monomer is polymerized by exposure to 254 nm UV light. researchgate.netpatentcut.com This process transforms the transparent monomer film into the blue, chromic polymer. nih.gov This initial photopolymerization creates the ordered, conjugated backbone that is essential for its subsequent stimuli-responsive behavior. nih.gov The term "photochromic" typically refers to a reversible light-induced color change. chromogene-polymere.de In the context of these materials, while the initial polymerization is light-induced and irreversible, the resulting PDA can be incorporated into more complex systems that exhibit photo-responsive color changes.

Hydrochromic Sensing for Environmental and Biological Applications

Biosensor Development and Chemo-Sensing Platforms

The stimuli-responsive nature of polydiacetylenes makes them excellent platforms for biosensors and chemical sensors. mdpi.comnih.gov The sensing mechanism relies on specific interactions at the sensor surface that perturb the polymer's side chains, triggering a colorimetric or fluorescent signal. mdpi.com

Principles of Colorimetric and Fluorogenic Biosensing

The fundamental principle behind the use of this compound-derived polymers in biosensing lies in their stimuli-responsive chromatic and fluorescent properties. mdpi.comresearchgate.net The initial blue phase of the polymer is typically non-fluorescent. mdpi.com Upon interaction with a target analyte or a change in its environment, the conjugated backbone of the polymer is perturbed. This disruption in the ene-yne alternating structure leads to a decrease in the effective conjugation length, resulting in a visible color change to red and the "turn-on" of fluorescence. semanticscholar.orgresearchgate.net

This dual-signal response provides both a qualitative (color change) and quantitative (fluorescence intensity) method for detection. mdpi.com The colorimetric aspect allows for rapid, naked-eye detection, while the fluorogenic response offers higher sensitivity for more precise measurements. mdpi.comrsc.org The transition is driven by conformational changes in the polymer backbone, which can be triggered by specific receptor-ligand interactions at the polymer's surface. acs.org For instance, the binding of a biological target to a functionalized PDA can induce sufficient mechanical stress to initiate the blue-to-red transition. semanticscholar.orgacs.org

Surface Functionalization Strategies for Specificity

To achieve specificity in biosensing, the surface of the polydiacetylene material is functionalized with biorecognition elements. acs.orgmdpi.com This strategy involves modifying the headgroup of the diacetylene monomer, such as the carboxylic acid group of this compound, to attach specific molecules that can bind to the target analyte. semanticscholar.orgmdpi.com

Common functionalization strategies include:

Covalent Bonding: Attaching biomolecules like carbohydrates, lipids, nucleic acids, and proteins to the PDA backbone. semanticscholar.org For example, sialic acid has been functionalized onto PDA surfaces to specifically detect the influenza virus through the interaction between sialic acid and the virus's hemagglutinin protein. semanticscholar.orgacs.org

Electrostatic Interactions: Utilizing the charge of the polymer and the target molecule. For instance, the carboxylic acid head groups of the PDA can interact with positively charged species. rsc.org

Incorporation into Matrices: Embedding the PDA into other materials like hydrogels or other polymers to enhance stability and create specific binding sites. mdpi.comrsc.org

The choice of functionalization strategy is critical for developing highly selective and sensitive biosensors. mdpi.com The goal is to create an interface where the interaction with the target analyte is strong and specific enough to trigger the desired colorimetric and fluorogenic response. semanticscholar.orgmdpi.com

Applications in Food Quality Monitoring

Polymers derived from diacetylenes, including those from monomers like this compound, have shown significant promise as sensors for monitoring food quality and safety. researchgate.netrsc.orgmdpi.com Their ability to detect volatile compounds, changes in pH, and the presence of pathogens makes them ideal for intelligent food packaging applications. mdpi.comfrontiersin.orgresearchgate.net

A key application is the detection of food spoilage through the monitoring of volatile nitrogen compounds like ammonia (B1221849) and biogenic amines, which are produced as food decomposes. aalto.firsc.org The carboxylic acid groups on the PDA can react with these basic compounds, triggering a color change that indicates spoilage. rsc.org For example, PDA-based films have been developed to detect ammonia released from spoiling beef, with a clear color change visible to the naked eye. aalto.firsc.org

The sensitivity of these sensors can be tuned by altering the length of the diacetylene monomer's alkyl chain. rsc.org Shorter chain monomers, such as 6,8-heneicosadiynoic acid, have been shown to produce more sensitive PDA films compared to those made from longer chain monomers like 10,12-pentacosadiynoic acid. rsc.org

Table 1: Research Findings in Food Quality Monitoring

Application AreaDetected AnalytePDA Monomer(s)Key Finding
Meat SpoilageAmmonia6,8-Heneicosadiynoic acid, 10,12-Pentacosadiynoic acidFilms from shorter chain monomers were more sensitive to ammonia. rsc.org
Meat SpoilageBiogenic Amines5,7-Eicosadienoic acid, 10,12-Pentacosadiynoic acidMats from 5,7-eicosadienoic acid showed greater sensitivity to biogenic amines. researchgate.net
Milk SpoilageLactic Acid (pH)PDA/ZnO/HydrogelThe sensor showed a chromatic shift in response to pH changes in milk. rsc.org
Fruit SpoilageEthylene (B1197577)PDA/Chitosan FilmThe film demonstrated a color change in the presence of ethylene gas. rsc.org

Photonic and Optical Storage Applications

The unique optical properties of polydiacetylenes, stemming from their highly conjugated ene-yne backbone, make them attractive materials for photonic and optical storage applications. semanticscholar.org The distinct absorption characteristics in the blue and red phases, coupled with the switchable fluorescence, offer potential for developing optical switches and data storage media.

The transition between the two states can be induced by light (photostimulation), allowing for the writing and erasing of information. The blue-to-red transition can be triggered by UV light, and in some cases, the process can be reversed, although this is less common. This bistable nature is a key requirement for optical memory devices. While research in this area is ongoing, the fundamental properties of this compound-derived polymers position them as promising candidates for future photonic technologies.

Micro- and Nanopatterning Technologies

Polymers derived from this compound and similar diacetylenes are also utilized in micro- and nanopatterning due to their photopolymerizable nature. google.com This property allows for the creation of high-resolution patterns on various substrates, which is essential for the fabrication of electronic and optical devices.

Photoresist Formulations and Lithographic Techniques

In photolithography, a photoresist is a light-sensitive material used to form a patterned coating on a surface. microchemicals.comwikipedia.org Polymers derived from diacetylenes can function as negative photoresists. google.com In a negative resist, the portions exposed to light become insoluble in a developer solution. wikipedia.org

The process typically involves:

Coating: A thin film of the diacetylene monomer is deposited onto a substrate.

Exposure: The film is exposed to UV light through a photomask, which defines the desired pattern. The exposed areas undergo polymerization. google.commicrochemicals.com

Development: The unexposed, unpolymerized monomers are washed away with a solvent, leaving behind the patterned polymer structure. google.com

Chemically amplified resists, which use a photoacid generator to increase sensitivity, represent a more advanced approach. lithoguru.com While not explicitly detailed for this compound, the principles of photopolymerization are fundamental to its use in these applications. Techniques like initiated chemical vapor deposition (iCVD) can be used to create conformal coatings of such polymer films on various substrates, including non-planar surfaces. google.com

Applications in Textile Coloration and Printable Electronics

The ability to pattern polydiacetylenes on flexible substrates opens up applications in textile coloration and printable electronics. The vibrant, stimuli-responsive colors of PDAs can be used to create "smart textiles" that change color in response to environmental cues like temperature or the presence of chemicals.

In the realm of printable electronics, these polymers can be used to create conductive or semi-conductive patterns on flexible materials. electronics.org The design standards for printed electronics on textiles, such as IPC-8952, provide a framework for integrating these materials into wearable technology. electronics.org The self-assembling properties of diacetylene monomers on surfaces like graphene can also be exploited to create highly ordered, one-dimensional nanostructures, which could be foundational for future nanoelectronic devices. researchgate.net

Analytical and Spectroscopic Characterization of 8,10 Heneicosadiynoic Acid and Its Polymeric Systems

Advanced Spectroscopic Techniques

Spectroscopy is fundamental to understanding the electronic and vibrational structures of 8,10-Heneicosadiynoic acid before and after polymerization. These techniques provide detailed insights into bond structures, conjugation, and the mechanisms behind the polymer's characteristic colorimetric response.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is indispensable for probing the structural changes that occur during the polymerization of diacetylene monomers like this compound. oup.comamericanpharmaceuticalreview.com The topochemical polymerization is initiated by stimuli such as UV radiation, leading to a 1,4-addition reaction that converts the monomer's diyne units into the conjugated ene-yne backbone of the polydiacetylene. acs.orgmdpi.com

Raman spectroscopy is particularly effective for monitoring this conversion. acs.org The monomer exhibits a strong Raman band corresponding to the C≡C triple bond stretching vibration. Upon polymerization, the intensity of this monomer peak decreases, while new, characteristic peaks for the PDA backbone appear. oup.comacs.org Specifically, strong bands emerge for the C=C double bond and C≡C triple bond stretching vibrations within the conjugated polymer backbone. researchgate.netnih.gov For instance, in one study, the polymerization of a diacetylene was confirmed by the appearance of a sharp Raman band at 2078 cm⁻¹, which is characteristic of the PDA backbone. oup.com The degree of monomer-to-polymer conversion can be quantified by analyzing the relative intensities of these characteristic Raman peaks. acs.org

Fourier Transform Infrared (FTIR) spectroscopy complements Raman analysis by providing information on IR-active functional groups. oup.comacs.org In the monomer, characteristic IR absorption bands for the carboxylic acid group (C=O and O-H stretching) and the alkyl chain (C-H stretching) are prominent. dtic.mil Upon polymerization, shifts in these bands can occur due to changes in molecular packing and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid headgroups. oup.comacs.org FTIR analysis can thus offer insights into the coordination and binding mechanisms within the polymer assembly. acs.org

Vibrational ModeMonomer (Diacetylene)Polymer (Polydiacetylene)Reference
C≡C Stretch (Raman) Present (Strong)Present (Characteristic Shift) oup.comacs.org
C=C Stretch (Raman) AbsentPresent (Strong, ~1450-1520 cm⁻¹) researchgate.netnih.gov
Backbone C≡C Stretch (Raman) AbsentPresent (Strong, ~2078-2120 cm⁻¹) oup.comacs.org
C=O Stretch (FTIR) PresentPresent (May show shifts) oup.comdtic.mil
N-H Stretch (FTIR) Present (in amide derivatives)Present (Associated with H-bonding) oup.com

UV-Visible (UV-Vis) absorption spectroscopy is the primary technique for characterizing the hallmark chromatic transitions of polydiacetylenes. rsc.orgmdpi.com The monomer, this compound, is typically colorless and does not absorb significantly in the visible range. fudan.edu.cn Following polymerization, the resulting PDA assembly exhibits a deep blue color. mdpi.comfrontiersin.org This "blue phase" is characterized by a highly ordered, planar ene-yne backbone with an extended π-conjugation length, leading to a strong absorption maximum (λmax) at approximately 640-650 nm. frontiersin.orgrsc.org

When the blue PDA is subjected to external stimuli such as heat, pH changes, or binding events, the polymer backbone and its side chains undergo conformational changes. fudan.edu.cnu-tokyo.ac.jp This perturbation disrupts the planarity and reduces the effective conjugation length of the π-electron system. fudan.edu.cn Consequently, the material undergoes a chromatic transition from blue to red. mdpi.com The "red phase" PDA displays a new absorption maximum at a shorter wavelength, typically around 540 nm. rsc.orgsciengine.com This blue-to-red transition is the basis for the use of PDAs in colorimetric sensing applications. rsc.orgfudan.edu.cn

Fluorescence spectroscopy provides complementary information. The blue phase of PDA is considered essentially non-fluorescent, with an extremely low quantum yield and ultrafast relaxation of its excited state. frontiersin.orgaps.org In stark contrast, the red phase is highly fluorescent. mdpi.comfrontiersin.org The transition from the non-fluorescent blue state to the fluorescent red state allows for fluorogenic sensing, which can offer higher sensitivity than colorimetric methods. mdpi.comresearchgate.net The fluorescence lifetime of the red-phase PDA is significantly longer than that of the blue-phase. frontiersin.org

Spectroscopic PropertyBlue Phase PDARed Phase PDAReference
Appearance BlueRed mdpi.comfrontiersin.org
UV-Vis λmax ~640-650 nm~540 nm frontiersin.orgrsc.org
Fluorescence Non-fluorescentFluorescent mdpi.comfrontiersin.orgaps.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of the this compound monomer. Both ¹H NMR and ¹³C NMR are used to confirm the molecular structure synthesized. koreascience.kr

In the ¹H NMR spectrum of a diacetylene carboxylic acid, distinct signals corresponding to the different types of protons are observed. These typically include a signal for the acidic proton of the carboxyl group, multiplets for the methylene (B1212753) (CH₂) protons in the alkyl chain, and a characteristic triplet for the terminal methyl (CH₃) group. koreascience.krrsc.org The protons on the carbons adjacent to the diyne and carboxyl functionalities will have specific chemical shifts.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment. Key signals include the carbonyl carbon of the carboxylic acid (typically δ > 170 ppm), the acetylenic carbons of the diyne group (in the δ 65-80 ppm range), and the various carbons of the saturated alkyl chain (typically in the δ 14-35 ppm range). koreascience.krcareerendeavour.com The purity of the synthesized monomer can be confirmed by comparing the observed NMR spectra with expected chemical shifts and by the absence of impurity signals. koreascience.kr While NMR is crucial for monomer characterization, it is less commonly used for analyzing the final insoluble, cross-linked polymer, for which solid-state NMR would be required. researchgate.net

AtomTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Reference
Carboxylic Acid (COOH) Variable, broad singlet~170-180 ppm koreascience.kr
Alkyl Chain (CH₂) ~1.2-2.3 ppm (multiplets)~24-35 ppm koreascience.krrsc.org
Terminal Methyl (CH₃) ~0.8-0.9 ppm (triplet)~14 ppm koreascience.krrsc.org
Acetylenic Carbons (C≡C) N/A~65-80 ppm koreascience.krcareerendeavour.com

Microscopic and Imaging Modalities

Microscopy techniques are essential for visualizing the supramolecular structures and morphologies of this compound assemblies and their polymeric systems. These methods link the molecular properties to the macroscopic and chromatic behavior of the material.

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to investigate the morphology of polymerized diacetylene assemblies. researchgate.net this compound, being an amphiphilic molecule, can self-assemble in aqueous solutions to form structures like vesicles or nanofibers. rsc.orgacs.org

SEM provides high-resolution images of the surface topography of these structures. It has been used to visualize PDA-based nanofibers and to study the morphology of PDA films and composites, revealing features like fiber diameter and surface texture. fudan.edu.cnacs.org For example, SEM images can show the formation of beaded or smooth nanofibers depending on the preparation conditions. acs.org

Optical and fluorescence microscopy are powerful tools for directly visualizing the chromatic response of polydiacetylene systems at the microscale. rsc.orgu-tokyo.ac.jp Bright-field optical microscopy allows for the direct observation of the blue-to-red color transition within single PDA crystals or across a film. rsc.orgu-tokyo.ac.jp This technique has been used to show that the color transition can be initiated at the edges of a crystal and propagate inwards. u-tokyo.ac.jp

Fluorescence microscopy is particularly valuable as it correlates directly with the appearance of the red-phase PDA, which is fluorescent. u-tokyo.ac.jpresearchgate.net By imaging the sample, one can map the spatial distribution of the red, fluorescent domains that appear in response to a stimulus. u-tokyo.ac.jpgoogle.com For instance, when PDA vesicles or crystals are exposed to an analyte or a physical stimulus like heat, fluorescence microscopy can show the emergence and growth of red, fluorescent regions, providing a direct visual confirmation of the sensing event. rsc.orgu-tokyo.ac.jp Hyperspectral microscopy, an advanced optical technique, can even provide detailed absorption spectra at different points within a single PDA crystal, revealing subtle variations in the transition pathways. rsc.org

Diffraction and Scattering Methods

X-ray Diffraction (XRD) for Supramolecular Order and Interlamellar Distances

X-ray diffraction (XRD) is a pivotal technique for elucidating the structural organization of this compound, particularly after its topochemical polymerization. This method provides critical insights into the supramolecular architecture, confirming the presence of long-range crystalline order within self-assembled monolayers and multilayered films. The resulting diffraction patterns allow for the precise measurement of periodic structures, most notably the interlamellar distance, which corresponds to the repeating distance between adjacent layers of the material.

In studies of polymerized diacetylenic lipids, including this compound (HCDA), XRD has been used to characterize the lamellar structure. These measurements are fundamental to understanding how the molecules pack and orient themselves, which in turn dictates the material's properties. For instance, analysis of polymerized HCDA systems has revealed a distinct lamellar structure with a measured interlamellar distance of 6.19 nm tsri.or.th. This spacing reflects the bilayer thickness and is a key parameter in evaluating the quality and nature of the self-assembled film. Further detailed analysis, such as grazing incidence X-ray diffraction (GIXD), can provide more specific information about the packing state, molecular tilt, and backbone strain within the polymer chains nih.gov.

CompoundAnalytical MethodKey FindingMeasured ValueSource
This compound (Polymerized)X-ray Diffraction (XRD)Interlamellar Distance6.19 nm tsri.or.th

Chromatographic Separations for Purity and Composition Analysis

Chromatographic techniques are indispensable for the analysis of this compound, serving two primary functions: the purification of the synthesized monomer and the analytical assessment of its purity.

For purification on a preparative scale, column chromatography is often employed following synthesis. In the purification of related alkynoic acids, silica (B1680970) gel is used as the stationary phase, and elution is carried out with a non-polar solvent system, such as hexane (B92381) nih.govfrontiersin.org. This normal-phase chromatography approach effectively separates the target fatty acid from reaction byproducts and starting materials based on polarity.

For analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of fatty acids with high sensitivity and accuracy aocs.org. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this analysis. A typical RP-HPLC setup involves an octadecylsilyl (C18) stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like acetic or phosphoric acid added to ensure the protonation of the carboxylic acid group for sharp, symmetrical peaks aocs.orgub.edu. Detection is commonly performed using a UV detector, as the carboxylic acid moiety absorbs light in the low UV range (205-215 nm) aocs.orgapiservices.biz. The area normalization method can be used to calculate the relative percentage of the main compound, assuming the sum of all fatty acid peak areas equals 100% internationaloliveoil.org.

Representative HPLC Conditions for Fatty Acid Purity Analysis
ParameterDescriptionSource
TechniqueReversed-Phase High-Performance Liquid Chromatography (RP-HPLC) aocs.org
Stationary PhaseOctadecylsilyl (ODS, C18) aocs.org
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient with an acid modifier (e.g., 0.1% Acetic Acid) aocs.orgub.edu
DetectorUV Absorbance (205-215 nm) aocs.orgapiservices.biz
QuantificationPeak area normalization internationaloliveoil.org

Wettability and Surface Energy Characterization

The wettability and surface energy of this compound monolayers are critical parameters that define their interaction with liquid environments, influencing their performance in applications such as sensors and coatings. These properties are primarily investigated using contact angle goniometry.

This technique measures the angle formed by a liquid droplet at the solid-liquid-vapor interface. For monolayers of 8,10-diynoic acids deposited on a substrate like highly oriented pyrolytic graphite (B72142) (HOPG), contact angle titrations are performed using aqueous buffers across a wide pH range (e.g., pH 2 to 13). This allows for the characterization of the surface's response to changes in the ionization state of the terminal carboxylic acid headgroup. At low pH, the carboxylic acid (–COOH) is protonated and neutral, resulting in a more hydrophobic surface with a higher contact angle. As the pH increases, the headgroup deprotonates to the carboxylate form (–COO⁻), making the surface more hydrophilic and causing a decrease in the contact angle.

The difference between the advancing (droplet expanding) and receding (droplet contracting) contact angles is known as contact angle hysteresis, which provides information on surface heterogeneity and roughness. The measured contact angle data can be used to calculate the surface free energy of the monolayer using theoretical models such as the Good-van Oss-Chaudhury (GvOC) acid-base theory. This model considers the contributions of non-polar (Lifshitz-van der Waals) and polar (Lewis acid-base) interactions to the total surface energy.

Illustrative pH-Dependent Wettability of an this compound Monolayer
ConditionDominant Headgroup StateExpected Contact AngleSurface Character
Low pH (e.g., pH < 4)Protonated (–COOH)HigherMore Hydrophobic
High pH (e.g., pH > 10)De-protonated (–COO⁻)LowerMore Hydrophilic

Theoretical and Computational Approaches in 8,10 Heneicosadiynoic Acid Research

Molecular Dynamics Simulations of Self-Assembly and Polymerization

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations allow researchers to observe the dynamic behavior of systems, such as the self-assembly of monomers into larger structures and the subsequent polymerization process.

For long-chain fatty acids like 8,10-heneicosadiynoic acid, MD simulations can model the spontaneous aggregation of monomers in a solution to form structures like micelles or monolayers. purdue.eduhw.ac.uk These simulations typically involve placing a number of acid molecules in a simulation box with a solvent, such as water, and calculating the forces between atoms to predict their motion. hw.ac.uk The parameters for these simulations, such as the force field which defines the potential energy of the system, are critical for obtaining accurate results. Common simulation packages used for such studies include GROMACS and AMBER. scifiniti.com

Detailed research findings from MD simulations on similar amphiphilic molecules have shown how factors like the concentration of the fatty acid and the nature of the solvent influence the morphology of the self-assembled structures. For instance, at low concentrations, spherical micelles might be favored, while at higher concentrations, cylindrical or lamellar structures could form. purdue.edu The simulations can also provide insights into the orientation of the molecules within these assemblies, with the hydrophilic carboxylic acid headgroups typically interacting with the aqueous environment and the hydrophobic alkyl chains clustering together. hw.ac.uk

In the context of this compound, MD simulations are particularly valuable for understanding the topochemical polymerization process. By modeling the arrangement of the diacetylene units within the self-assembled structure, researchers can predict whether the monomers are correctly aligned for polymerization to occur upon UV irradiation. The simulations can also elucidate the conformational changes in the alkyl chains that occur during the conversion of the monomeric assembly into a conjugated polymer, polydiacetylene. purdue.edu

Table 1: Typical Parameters in Molecular Dynamics Simulations of Fatty Acid Self-Assembly

ParameterDescriptionTypical Value/Setting
Force Field A set of parameters to calculate the potential energy of a system of atoms.GROMOS, CHARMM, AMBER
Water Model A model to represent water molecules in the simulation.SPC, TIP3P, TIP4P
Ensemble The statistical ensemble that the simulation samples.NVT (constant Number of particles, Volume, and Temperature), NPT (constant Number of particles, Pressure, and Temperature)
Temperature The temperature at which the simulation is run.298 K (25 °C) or 310 K (37 °C)
Pressure The pressure at which the simulation is run (for NPT ensemble).1 bar
Time Step The interval between successive calculations of forces and positions.1-2 fs
Simulation Time The total duration of the simulated physical time.Nanoseconds (ns) to microseconds (µs)

Quantum Chemical Calculations for Electronic Structure and Photophysics

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and photophysical properties of molecules. These methods can predict properties such as molecular orbital energies, electron density distribution, and the nature of electronic transitions, which are fundamental to understanding the behavior of this compound and the resulting polydiacetylenes. arxiv.orgnorthwestern.edu

Density Functional Theory (DFT) is a widely used quantum chemical method for these purposes due to its balance of accuracy and computational cost. taylor.edu By solving the Kohn-Sham equations, DFT can provide detailed information about the ground and excited electronic states of the this compound monomer and its polymer. taylor.edu This is crucial for understanding the photopolymerization process, which is initiated by the absorption of UV light.

Calculations can determine the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the gap between which is related to the electronic excitation energy. For conjugated polymers like polydiacetylene, the HOMO-LUMO gap is a key determinant of its optical and electronic properties. Theoretical calculations can also simulate absorption and emission spectra, which can be compared with experimental data to validate the computational model. researchgate.net

Furthermore, quantum chemical calculations can elucidate the changes in electronic structure that lead to the characteristic blue-to-red color transition observed in polydiacetylenes in response to external stimuli. researchgate.net This involves modeling the electronic states of the polymer in both its initial (blue) and perturbed (red) conformations. The calculations can reveal how changes in the polymer backbone, induced by factors like temperature or binding of an analyte, affect the electronic transitions and thus the observed color.

Table 2: Computed Electronic Properties of a Model Diacetylene System

PropertyDescriptionTypical Calculated Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital.-6.0 to -7.0 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.-1.0 to -2.0 eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.4.0 to 5.0 eV
Dipole Moment A measure of the separation of positive and negative electrical charges.1.5 to 2.5 Debye
Excitation Energy (S0 -> S1) The energy required for the lowest singlet electronic transition.4.5 to 5.5 eV

In Silico Modeling of Material Properties and Interactions

In silico modeling encompasses a broad range of computational techniques used to predict the properties and interactions of materials. For materials derived from this compound, these models can be used to understand their mechanical, thermal, and surface properties, as well as their interactions with other molecules or surfaces.

One area of interest is the modeling of the interaction of polydiacetylene films with various analytes, which is the basis for their use as sensors. Computational models can simulate the binding of a target molecule to the polymer surface and predict the resulting conformational changes in the polymer backbone. These structural changes can then be correlated with the experimentally observed colorimetric or fluorescent response.

Molecular modeling can also be used to predict the bulk properties of materials composed of polymerized this compound. For example, simulations can be used to calculate the Young's modulus of a polydiacetylene film, providing a measure of its stiffness. The thermal stability of the material can also be investigated by simulating its behavior at different temperatures.


Emerging Research Frontiers and Future Prospects of 8,10 Heneicosadiynoic Acid in Scientific Discovery

Exploration of Novel Functionalized Derivatives and Copolymers

Research into 8,10-heneicosadiynoic acid has expanded beyond the monomer itself to the creation of novel derivatives and copolymers, which allows for the fine-tuning of its properties for specific applications. By chemically modifying the carboxylic acid headgroup or copolymerizing it with other molecules, scientists can alter the sensitivity, stability, and functionality of the resulting polydiacetylene materials.

One key area of exploration is the synthesis of silane (B1218182) derivatives. For instance, this compound can be reacted with γ-isocyanatopropyltriethoxysilane to create a diacetylenic silane molecule. fudan.edu.cn This functionalization introduces an ethoxysilane (B94302) group, enabling the integration of the diacetylene unit into silica-based networks, forming organic-inorganic hybrid materials with enhanced thermal stability and controllable structures. fudan.edu.cn

Copolymerization represents another significant strategy. Hybrid films composed of polydiacetylene and other polymers, such as poly(vinyl alcohol) (PVA), have been fabricated. Studies using a positional isomer, 6,8-heneicosadiynoic acid, have shown that these PDA/PVA hybrid films are effective in detecting ammonia (B1221849), with the sensitivity being dependent on the diacetylene monomer's chain length. rsc.org The principle of copolymerization is broadly applied in the field of diacetylenes to incorporate biological recognition elements, such as glycolipids, into the polymer structure, thereby creating materials for targeted sensing. academie-sciences.fr

Derivative/Copolymer SystemFunctional Group/Co-materialPotential ApplicationReference
Diacetylenic Silaneγ-isocyanatopropyltriethoxysilaneOrganic-inorganic nanocomposites fudan.edu.cn
PDA/PVA Hybrid FilmPoly(vinyl alcohol)Ammonia sensing rsc.org
Glycolipid CopolymersSynthetic glycolipidsBiological recognition academie-sciences.fr

Integration into Multifunctional Hybrid Systems

The integration of this compound into multifunctional hybrid systems is a rapidly advancing field that combines the unique responsive properties of polydiacetylene with the functionalities of other materials. These hybrid systems often exhibit synergistic properties that are not achievable with the individual components alone.

A notable example is the development of PDA-aerogel composites. In these systems, polydiacetylene derived from monomers like this compound is embedded within the highly porous structure of an aerogel. researchgate.net This configuration facilitates the rapid infiltration of volatile organic compounds (VOCs), leading to dramatic color and fluorescence changes. researchgate.net Research has identified this compound as an optimal monomer for creating PDA systems with high sensitivity for ammonia detection. researchgate.net

Another significant area is the creation of PDA/silica (B1680970) nanocomposites. fudan.edu.cn By using diacetylenic silane precursors, including derivatives of this compound, researchers can fabricate highly ordered mesostructured nanocomposite thin films. These materials possess controllable chromatic properties and enhanced thermal stability, making them promising for robust sensing applications. fudan.edu.cn The self-assembly process, guided by the diacetylenic building blocks, allows for precise control over the final material structure. fudan.edu.cn

Furthermore, hybrid systems involving PDA and photo-responsive molecules like azobenzene (B91143) have been developed. acs.org In these lamellar nanocomposites, the light-induced structural change (trans-to-cis transition) of azobenzene triggers a conformational change in the adjacent polydiacetylene backbone, resulting in a blue-to-red color transition. acs.org This demonstrates the potential for creating materials where one component can remotely trigger the responsive properties of the PDA.

Hybrid SystemIntegrated MaterialKey FeatureApplicationReference
PDA-AerogelAerogelHigh porosity, enhanced gas infiltrationVOC and ammonia sensing researchgate.net
PDA/Silica NanocompositeSilicaOrdered mesostructure, thermal stabilityRobust sensors fudan.edu.cn
PDA-AzobenzeneAzobenzeneLight-induced color changePhotoswitchable materials acs.org
PDA/ZnO NanoparticlesZinc OxidepH-responsive dissociationFood spoilage sensing rsc.org

Advancements in High-Sensitivity and Multiplexed Sensing Platforms

The inherent ability of polydiacetylenes derived from this compound and its isomers to change color and fluoresce in response to environmental perturbations makes them ideal for high-sensitivity sensing platforms. Research is focused on enhancing this sensitivity and developing multiplexed systems for detecting multiple analytes simultaneously.

Polydiacetylene-based sensors have shown significant promise in food quality monitoring. For example, films made from 6,8-heneicosadiynoic acid, an isomer of 8,10-HDA, have demonstrated higher sensitivity to ammonia released during meat spoilage compared to PDAs with longer alkyl chains. rsc.org This sensitivity is attributed to the weaker intermolecular forces in PDAs with shorter chains, making the polymer backbone more susceptible to disruption. rsc.org The acid-base reaction between the carboxylic acid headgroups of the PDA and ammonia gas induces repulsive forces that strain the polymer's conjugated backbone, causing the color change. rsc.org

Hydrochromic sensors, which change color in response to water, have also been developed using this compound (HCDA). researchgate.net By creating films from various combinations of diacetylene monomers and different cations, the colorimetric response to relative humidity can be precisely tuned. These sensors are not only rapidly responsive but can also be used for sophisticated applications like mapping the distribution of human sweat pores. researchgate.net

The versatility of PDA sensing platforms is further enhanced by functionalizing them with specific recognition molecules. Although not always using the 8,10-isomer specifically, the principles are directly transferable. For instance, PDA vesicles functionalized with antibodies or aptamers have been created to detect specific pathogens like E. coli O157:H7. rsc.orgnih.gov This approach combines the signal transduction of PDA with the high specificity of biorecognition events.

Sensor TypeAnalyte/StimulusKey FindingApplicationReference
Chemo-sensor FilmAmmoniaShorter chain length (e.g., HCDA) enhances sensitivity.Meat spoilage detection rsc.org
Hydrochromic FilmWater/HumidityColorimetric response can be tuned by monomer/ion choice.Humidity sensing, sweat pore mapping researchgate.net
Biosensor VesicleE. coliFunctionalization with antibodies enables specific pathogen detection.Food safety, medical diagnostics rsc.orgnih.gov

Potential for Targeted Biologically-Inspired Materials

The development of biologically-inspired materials that mimic the structure and function of natural systems is a major goal in materials science. This compound and its isomers are key components in this endeavor due to their ability to self-assemble and incorporate biological functionalities.

A compelling application is the use of hydrochromic PDA films for mapping human sweat pores. researchgate.net This technology provides a visual, high-resolution map of active sweat pores, inspired by biological imaging techniques. The sensor film, containing this compound, undergoes a rapid blue-to-red color transition upon contact with the water secreted from the pores. researchgate.net

Furthermore, researchers are creating biomimetic vesicles for targeted biological recognition. Vesicles composed of a positional isomer, 2,4-heneicosadiynoic acid, and containing cholesteryl glycolipids have been shown to change color upon the addition of E. coli. academie-sciences.fr This response is triggered by the interaction between the bacteria and the carbohydrate moieties on the vesicle surface, demonstrating a cell recognition capability. academie-sciences.fr The general strategy of incorporating lipids, carbohydrates, nucleic acids, or proteins into PDA vesicles creates a versatile platform for mimicking cellular membranes and detecting specific biological interactions. nih.govmdpi.com

Control over the chirality of materials is a fundamental aspect of biologically-inspired design. Recent research has shown that the chirality of a self-assembled gelator can direct the enantioselective polymerization of 2,4-heneicosadiynoic acid. oaepublish.com This process, induced by circularly polarized luminescence, allows for the creation of polydiacetylene with a specific handedness, mimicking the chiral specificity found in biological systems. oaepublish.com

Challenges and Opportunities in Scalable Synthesis and Application

Despite the vast potential of this compound, several challenges must be addressed to enable its widespread, large-scale application. These challenges are primarily related to the stability of self-assembled structures and the scalability of synthesis and fabrication methods.

A significant challenge lies in the formation of stable vesicles from diacetylenes with shorter alkyl chains, such as this compound (a C21 acid). mdpi.com Research has shown that attempts to create vesicles from this and other shorter-chain diynoic acids can be unsuccessful, often leading to rapid aggregation after formation. mdpi.comacs.org This instability is a critical hurdle for applications that rely on stable, dispersed vesicular structures in aqueous environments. Overcoming this may require strategies like modifying the headgroup or carefully tailoring the composition of the vesicle solution. mdpi.com

However, these challenges are accompanied by significant opportunities for innovation in synthesis and fabrication. For large-scale production of PDA particles, the solvent injection method has been proposed as a viable alternative to the more common, but less scalable, thin-film hydration method. researchgate.net This technique has been suggested as suitable for systems based on this compound. researchgate.net Additionally, advanced fabrication techniques like initiated Chemical Vapor Deposition (iCVD) offer a simple and scalable route for depositing and patterning polymer films on various surfaces, including non-planar ones. google.comgoogleapis.com While often demonstrated with other diacetylenes, this technology presents a clear opportunity for the scalable application of this compound-based materials in complex devices. google.comgoogleapis.com There is also ongoing research into simple and scalable protocols for producing functionalized nanoparticles, which could be adapted for diacetylene-based systems. nih.gov

AspectChallengeOpportunityReference
Vesicle Formation Instability and aggregation of vesicles with shorter (e.g., C21) alkyl chains.Headgroup modification and tailored solution compositions to improve stability. mdpi.comacs.org
Particle Synthesis Thin-film hydration method has scalability limitations.Solvent injection method offers a viable route for large-scale production. researchgate.net
Device Fabrication Patterning materials on complex or non-planar surfaces can be difficult.Initiated Chemical Vapor Deposition (iCVD) provides a scalable method for conformal coating and patterning. google.comgoogleapis.com

Q & A

Q. What analytical techniques are recommended for verifying the purity of 8,10-Heneicosadiynoic acid in synthetic preparations?

To confirm purity, employ a combination of chromatographic and spectroscopic methods:

  • High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities (<1% threshold).
  • Gas Chromatography (GC) for volatile derivatives, validated against certified reference materials (e.g., >95.0% purity as per TCI Chemicals standards) .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and rule out diastereomeric contaminants .

Q. How should researchers handle this compound to ensure stability during experiments?

  • Storage: Maintain at -20°C under inert gas (e.g., argon) to prevent oxidation. Avoid exposure to light, as polyunsaturated chains are prone to photodegradation .
  • Incompatible Materials: Separate from strong acids/bases, oxidizing agents, and reactive metals (e.g., sodium) to prevent hazardous reactions .
  • Handling: Use nitrile gloves and flame-retardant lab coats. Post-use decontamination of surfaces with ethanol is advised .

Q. What spectral databases provide validated reference data for this compound?

  • NIST Chemistry WebBook: Offers mass spectral fragmentation patterns and IR absorption bands .
  • PubChem/EPA DSSTox: Provides InChI keys and exact mass data (e.g., 276.189665 g/mol) for cross-referencing experimental results .

Advanced Research Questions

Q. How can experimental design mitigate inconsistencies in reported reactivity data for this compound across solvent systems?

  • Solvent Selection: Pre-screen solvents (e.g., DMSO vs. THF) for polarity effects on reaction kinetics. Include controls with inert solvents (hexane) to isolate solvent-specific interactions .
  • Standardized Protocols: Adopt ASTM guidelines for temperature/pH calibration to reduce variability .
  • Data Normalization: Use internal standards (e.g., deuterated analogs) in kinetic studies to correct for instrument drift .

Q. What methodologies address contradictions in metabolic pathway predictions for this compound?

  • In Silico Modeling: Apply tools like ACD/Labs Percepta to predict β-oxidation pathways and compare with empirical LC-MS/MS data from hepatic microsome assays .
  • Isotope Tracing: Use ¹³C-labeled analogs to track carbon flux in vitro, resolving ambiguities in competing degradation routes (e.g., peroxisomal vs. mitochondrial metabolism) .

Q. What critical factors influence the accuracy of kinetic studies involving this compound?

  • Reaction Quenching: Optimize quenching agents (e.g., HCl for acid-labile intermediates) to halt reactions without distorting product ratios .
  • Sampling Frequency: Use real-time monitoring (e.g., inline FTIR) to capture rapid equilibria in polymerization or cyclization reactions .
  • Error Analysis: Report confidence intervals for rate constants using nonlinear regression models (e.g., GraphPad Prism) .

Q. How should researchers interpret conflicting spectral data in structural elucidation studies?

  • 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded regions (e.g., alkynyl protons) .
  • High-Resolution Mass Spectrometry (HRMS): Differentiate isobaric species (e.g., C₂₁H₃₄O₂ isomers) with sub-ppm mass accuracy .
  • X-ray Crystallography: Validate proposed geometries for crystalline derivatives, particularly for stereochemical assignments .

Q. What strategies reconcile discrepancies in toxicity profiles of this compound across cell lines?

  • Dose-Response Curves: Use Hill slope analysis to compare EC₅₀ values in primary vs. immortalized cells .
  • Omics Integration: Pair transcriptomics (RNA-seq) with lipid peroxidation assays to identify cell-specific detoxification pathways .
  • Species Comparisons: Cross-validate results in human hepatocytes and rodent models to assess translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.